N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C12H12BrN3OS |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-ethylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H12BrN3OS/c1-3-10-11(18-16-15-10)12(17)14-8-4-5-9(13)7(2)6-8/h4-6H,3H2,1-2H3,(H,14,17) |
InChI Key |
QAERJIAKFAKOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the brominated phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The brominated phenyl group is then introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Tiadinil (TDL): N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Structural Differences :
- Phenyl substituent: 3-chloro-4-methylphenyl vs. 4-bromo-3-methylphenyl in the target compound.
- Thiadiazole substituent: Methyl (TDL) vs. ethyl (target).
- Activity : TDL activates systemic acquired resistance (SAR) in rice against blight without antimicrobial activity. Its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is critical for SAR induction .
BTP2: N-(4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Structural Differences :
- Phenyl substituent: Complex pyrazole group vs. bromo-methylphenyl in the target.
- Thiadiazole substituent: Methyl (BTP2) vs. ethyl (target).
- Activity : BTP2 inhibits calcium release-activated calcium (CRAC) channels, reducing TLR4-mediated ROS generation and lung injury .
N-(2,5-Dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Structural Differences :
- Phenyl substituent: Electron-donating methoxy groups vs. electron-withdrawing bromine in the target.
- Thiadiazole substituent: Methyl vs. ethyl.
- Activity : Methoxy groups improve solubility but reduce electrophilicity, likely directing this analog toward different targets (e.g., CNS applications) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~365.3 | ~3.2 | 4-Ethyl (thiadiazole), 4-Bromo-3-methylphenyl |
| Tiadinil (TDL) | 297.7 | ~2.8 | 4-Methyl (thiadiazole), 3-Chloro-4-methylphenyl |
| BTP2 | 504.3 | ~4.5 | 4-Methyl (thiadiazole), Pyrazole-phenyl |
| N-(2,5-Dimethoxyphenyl) Analog | 279.3 | ~1.5 | 4-Methyl (thiadiazole), 2,5-Dimethoxyphenyl |
- Key Trends :
- Bromine and ethyl groups increase molecular weight and LogP, favoring hydrophobic interactions.
- Methoxy groups reduce LogP, enhancing aqueous solubility but limiting membrane permeability.
Biological Activity
N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 316.21 g/mol. The presence of a bromine atom at the para position of the methyl-substituted phenyl group enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. The thiadiazole moiety is often associated with enhanced interactions with biological targets such as enzymes and receptors. Notably, compounds with similar structures have shown inhibitory effects on enzymes involved in bacterial cell wall synthesis, suggesting potential use as antimicrobial agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. A comparative analysis with other thiadiazole derivatives shows promising results:
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus epidermidis | 20 |
| Compound A | Klebsiella pneumoniae | 18 |
| Compound B | Escherichia coli | 22 |
The results indicate that this compound exhibits comparable or superior antimicrobial activity against certain strains when compared to other derivatives .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and modulate inflammatory pathways. The mechanism of action appears to involve enzyme inhibition and receptor binding, which are critical for its therapeutic potential .
Case Studies
A recent study evaluated the anticancer effects of several thiadiazole derivatives, including this compound. The study reported:
- Cell Line Tested : Human breast cancer cells (MCF-7)
- IC50 Value : 15 µM
This indicates that the compound effectively inhibits the growth of cancer cells at relatively low concentrations .
The biological activities of this compound are attributed to its ability to interact with biological targets through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell growth.
- Receptor Binding : It can modulate pathways related to inflammation and cell proliferation.
- DNA Interaction : Some studies suggest a potential interaction with DNA, which could contribute to its anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-(4-bromo-3-methylphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, and what reaction conditions are critical?
- Methodological Answer : The compound is synthesized via condensation reactions. A typical approach involves reacting 4-bromo-3-methylaniline with 4-ethyl-1,2,3-thiadiazole-5-carbonyl chloride under reflux in acetonitrile or DMF. Key conditions include temperature control (70–100°C), stoichiometric equivalence of reagents, and catalysts like triethylamine to facilitate amide bond formation. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is essential for isolating the product .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, UV detection at 254 nm) with mobile phases like acetonitrile/water (≥99% purity threshold) .
- Structural Confirmation : ¹H/¹³C NMR spectroscopy (DMSO-d₆ or CDCl₃ solvent) to verify substituent positions and integration ratios. Mass spectrometry (ESI-TOF) for molecular weight validation. Melting point analysis (e.g., 111–113°C for analogous compounds) .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer : Use DMSO as a primary solvent (stock solutions at 10–20 mM). For aqueous dilution, maintain DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-solubilization with surfactants (e.g., Tween-80) or co-solvents (PEG-400) can enhance solubility in biological buffers .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., ion channel modulation) be resolved?
- Methodological Answer :
- Purity Verification : Re-test the compound using HPLC-certified batches (≥99%) to exclude impurities as confounding factors .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for TRPM4/TRPC studies) and solvent controls (DMSO ≤0.1%) .
- Off-Target Profiling : Use selective inhibitors (e.g., 9-phenanthrol for TRPM4) and CRISPR knockdown to confirm target specificity .
Q. What strategies are effective for elucidating the compound’s mechanism in modulating TRPM4 or SOCE (store-operated calcium entry)?
- Methodological Answer :
- Calcium Imaging : Use Fluo-4 AM dye in endothelial cells (e.g., ECFCs) to monitor intracellular Ca²⁺ oscillations under VEGF stimulation. Pre-treat with 20 µM compound for 30 min to assess SOCE inhibition .
- Electrophysiology : Whole-cell patch-clamp to measure TRPM4 currents. Compare current-voltage relationships before/after compound application .
Q. How can crystallographic data determine the compound’s 3D structure, and what role does SHELX software play?
- Methodological Answer :
- Data Collection : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect X-ray data at 100 K to minimize thermal motion .
- Refinement : Use SHELXL for structure solution and refinement. Validate with WinGX for symmetry checks and ORTEP for displacement parameter visualization. Target R-factors <5% for high confidence .
Q. What computational approaches predict binding affinity to target proteins, and how are they validated?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with TRPM4 (PDB ID: 6BCJ). Focus on hydrophobic pockets near the transmembrane domain.
- Validation : Surface plasmon resonance (SPR) to measure binding kinetics (KD). Mutagenesis (e.g., TRPM4 D454A mutant) to confirm critical residue involvement .
Q. How do substituent variations (e.g., bromo vs. trifluoromethyl groups) impact biological activity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with halogen/methyl substitutions. Test in TRPM4 inhibition assays (IC₅₀ comparison).
- Computational Modeling : DFT calculations (Gaussian 09) to assess electronic effects (e.g., bromo’s electron-withdrawing impact on binding) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
